molecular formula C12H12N2O B12943833 9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B12943833
M. Wt: 200.24 g/mol
InChI Key: KOADKRYBKPWUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Chemical Reactions Analysis

9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Scientific Research Applications

9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA or proteins, interfering with their normal functions and leading to cell death in cancer cells . Molecular docking studies have shown its binding orientations in the active sites of target proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

9-methyl-4a,9a-dihydro-2H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-7,9,11H,1H3,(H,13,15)

InChI Key

KOADKRYBKPWUPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C=CNC2=O)C3=CC=CC=C31

Origin of Product

United States

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